2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide
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Overview
Description
2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide is a complex organic compound featuring a thiazolopyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of multiple functional groups, including a thiazolopyrimidine ring, a benzamide moiety, and methyl substituents, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate precursors. For example, a reaction between 2-aminothiazole and a suitable diketone under acidic conditions can yield the thiazolopyrimidine ring.
Substitution Reactions:
Amidation: The final step involves the formation of the benzamide moiety. This can be accomplished by reacting the substituted thiazolopyrimidine with 2-methylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch Processing: Utilizing large reactors to perform each step sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the thiazolopyrimidine ring, potentially yielding alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenated compounds, amines, and organometallic reagents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Exhibits potential antimicrobial properties against various pathogens.
Medicine
Therapeutic Agents: Explored for its potential in treating diseases such as cancer, due to its ability to interact with biological targets.
Drug Development: Serves as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Agriculture: Investigated for its use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolopyrimidine core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Benzamide Derivatives: Compounds with variations in the benzamide moiety.
Uniqueness
Structural Complexity: The combination of a thiazolopyrimidine core with a benzamide moiety and multiple methyl groups makes it unique.
Biological Activity: Exhibits a distinct profile of biological activities compared to other similar compounds.
Conclusion
2-methyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide is a compound of significant interest due to its complex structure and potential applications in various fields. Its synthesis involves multiple steps, and it undergoes various chemical reactions, making it a versatile compound for scientific research and industrial applications. Its unique mechanism of action and comparison with similar compounds highlight its potential as a valuable chemical entity.
Properties
IUPAC Name |
2-methyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-13-6-3-4-9-17(13)20(26)23-16-8-5-7-15(11-16)18-12-27-21-22-14(2)10-19(25)24(18)21/h3-12H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOQHOXWUYJBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CSC4=NC(=CC(=O)N34)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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